2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of 2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine typically involves the cyclization of acyclic precursors. One common method is the reaction of thioamides with α-haloketones, which leads to the formation of the thiazole ring . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Scientific Research Applications
2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine include other thiazole derivatives like sulfathiazole, ritonavir, and abafungin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
63933-95-9 |
---|---|
Molecular Formula |
C7H12N2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-[(5-methyl-1,3-thiazol-4-yl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C7H12N2S2/c1-6-7(9-5-11-6)4-10-3-2-8/h5H,2-4,8H2,1H3 |
InChI Key |
MPOWRHIMDAXSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)CSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.